molecular formula C10H13NO5S B13391418 (S)-3-Aminooxetan-2-one 4-methylbenzenesulfonate

(S)-3-Aminooxetan-2-one 4-methylbenzenesulfonate

Cat. No.: B13391418
M. Wt: 259.28 g/mol
InChI Key: AHPNSUJOZQROEQ-UHFFFAOYSA-N
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Description

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt is a compound that combines the properties of (S)-3-amino-2-oxetanone and p-toluenesulfonic acid. (S)-3-Amino-2-oxetanone is a chiral oxetane derivative, while p-toluenesulfonic acid is a strong organic acid commonly used in organic synthesis. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt typically involves the reaction of (S)-3-amino-2-oxetanone with p-toluenesulfonic acid. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under controlled temperature and pH conditions. The resulting salt is then purified through recrystallization or other appropriate purification techniques.

Industrial Production Methods

On an industrial scale, the production of (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt involves the large-scale synthesis of (S)-3-amino-2-oxetanone followed by its reaction with p-toluenesulfonic acid. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxetane ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while substitution reactions can produce various substituted oxetane derivatives.

Scientific Research Applications

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-amino-2-oxetanone p-toluenesulfonic acid salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2-oxetanone: The enantiomer of (S)-3-amino-2-oxetanone, with different chiral properties.

    4-Methylbenzenesulfonic acid: A related sulfonic acid with similar acidic properties.

    2-Oxetanone derivatives: Compounds with similar oxetane ring structures but different substituents.

Uniqueness

(S)-3-Amino-2-oxetanone p-toluenesulfonic acid salt is unique due to its combination of a chiral oxetane derivative and a strong organic acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

3-aminooxetan-2-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2

InChI Key

AHPNSUJOZQROEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N

Origin of Product

United States

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